Cas no 874816-04-3 (Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate)
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
- 874816-04-3
- methyl 5-bromo-2-acetamidothiophene-3-carboxylate
- methyl 2-acetamido-5-bromothiophene-3-carboxylate
- CD-0734
- MFCD06408953
- AKOS005072273
- methyl2-acetamido-5-bromothiophene-3-carboxylate
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- MDL: MFCD06408953
- Inchi: 1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
- InChI Key: UEIOMPLHLUUVMG-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=C(NC(C)=O)S1
Computed Properties
- Exact Mass: 276.94083Da
- Monoisotopic Mass: 276.94083Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.6Ų
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046667-500mg |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, >95% |
874816-04-3 | >95% | 500mg |
$275.00 | 2023-09-05 | |
| Matrix Scientific | 046667-1g |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, >95% |
874816-04-3 | >95% | 1g |
$400.00 | 2023-09-05 | |
| Matrix Scientific | 046667-5g |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, >95% |
874816-04-3 | >95% | 5g |
$1200.00 | 2023-09-05 | |
| TRC | M031025-250mg |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate |
874816-04-3 | 250mg |
$ 375.00 | 2022-06-04 | ||
| TRC | M031025-500mg |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate |
874816-04-3 | 500mg |
$ 620.00 | 2022-06-04 | ||
| abcr | AB269397-1 g |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, 95%; . |
874816-04-3 | 95% | 1g |
€315.00 | 2023-04-26 | |
| abcr | AB269397-5 g |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, 95%; . |
874816-04-3 | 95% | 5g |
€859.90 | 2023-04-26 | |
| abcr | AB269397-10 g |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, 95%; . |
874816-04-3 | 95% | 10g |
€1403.30 | 2023-04-26 | |
| Key Organics Ltd | CD-0734-1MG |
methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate |
874816-04-3 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | CD-0734-5MG |
methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate |
874816-04-3 | >97% | 5mg |
£46.00 | 2025-02-08 |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Suppliers
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate (CAS No. 874816-04-3): A Comprehensive Overview
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, identified by its CAS number 874816-04-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of an acetylamino group, a bromine substituent, and a carboxylate moiety, make it a versatile scaffold for further chemical modifications and biological evaluations.
The< strong>Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate molecule exhibits a unique combination of functional groups that contribute to its reactivity and potential utility in drug discovery. The acetylamino group (-NHCOCH₃) not only enhances the solubility of the compound in polar solvents but also provides a site for further derivatization, such as amidation or esterification. The bromine atom at the 5-position of the thiophene ring introduces electrophilicity, making it susceptible to nucleophilic substitution reactions, which can be exploited to introduce additional functional groups or to link the compound to other molecular entities.
Recent studies have highlighted the< strong>potential of thiophene derivatives in addressing various therapeutic challenges. Specifically, compounds containing the thiophene core have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. The< strong>Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is no exception, and its structural motifs have been explored in several research endeavors aimed at identifying novel pharmacological targets.
In one notable study, researchers investigated the< strong>biological activity of various substituted thiophenes, including Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate. The study revealed that this compound exhibited significant inhibitory effects on certain enzymes implicated in inflammatory pathways. The acetylamino group was found to play a crucial role in modulating the enzyme's activity by interacting with specific residues in the active site. This finding underscores the importance of functional group orientation in determining biological efficacy.
The< strong>synthesis of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate involves a multi-step process that typically begins with the bromination of a precursor thiophene derivative. The introduction of the acetylamino group is achieved through reductive amination or direct acylation reactions. The final step involves esterification to yield the methyl ester form of the carboxylic acid. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity.
The< strong>pharmaceutical relevance of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is further supported by its ability to undergo further derivatization into more complex molecules. For instance, by replacing the methyl ester with other leaving groups or by introducing additional heterocyclic rings, researchers can generate novel analogs with enhanced binding affinity or altered pharmacokinetic profiles. Such modifications are essential for optimizing drug candidates for clinical use.
In conclusion, Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate (CAS No. 874816-04-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to undergo diverse chemical modifications make it a valuable tool for drug discovery efforts. As ongoing studies continue to uncover new applications for thiophene derivatives, compounds like Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate are likely to play an increasingly important role in developing next-generation therapeutics.
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